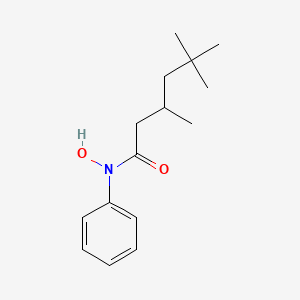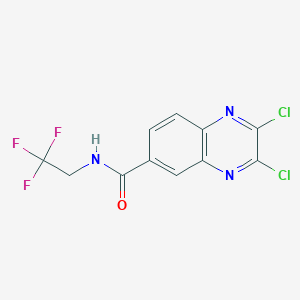
2,3-Dichloro-N-(2,2,2-trifluoroethyl)quinoxaline-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dichloro-N-(2,2,2-trifluoroethyl)quinoxaline-6-carboxamide is a chemical compound with the molecular formula C₁₁H₆Cl₂F₃N₃O and a molecular weight of 324.09 g/mol . This compound is part of the quinoxaline family, which is known for its diverse biological activities and applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-N-(2,2,2-trifluoroethyl)quinoxaline-6-carboxamide typically involves the reaction of quinoxaline derivatives with chlorinating and trifluoroethylating agents. The process often includes the following steps:
Chlorination: Introduction of chlorine atoms at the 2 and 3 positions of the quinoxaline ring.
Trifluoroethylation: Attachment of the 2,2,2-trifluoroethyl group to the nitrogen atom of the quinoxaline ring.
Carboxamidation: Formation of the carboxamide group at the 6 position of the quinoxaline ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-N-(2,2,2-trifluoroethyl)quinoxaline-6-carboxamide undergoes various chemical reactions, including:
Oxidation: Conversion of the compound to its oxidized forms.
Reduction: Reduction of the quinoxaline ring or other functional groups.
Substitution: Replacement of chlorine atoms or other substituents with different groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substituting agents: Such as nucleophiles (e.g., amines, thiols) or electrophiles (e.g., alkyl halides).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while substitution reactions can produce various quinoxaline derivatives with different functional groups .
Scientific Research Applications
2,3-Dichloro-N-(2,2,2-trifluoroethyl)quinoxaline-6-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,3-Dichloro-N-(2,2,2-trifluoroethyl)quinoxaline-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,3-Dichloro-N-(2,2,2-trifluoroethyl)quinoxaline-6-carboxamide include:
2,3-Dichloroquinoxaline: Lacks the trifluoroethyl and carboxamide groups.
N-(2,2,2-Trifluoroethyl)quinoxaline-6-carboxamide: Lacks the chlorine atoms at the 2 and 3 positions.
2,3-Dichloro-N-(ethyl)quinoxaline-6-carboxamide: Contains an ethyl group instead of a trifluoroethyl group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chlorine and trifluoroethyl groups enhances its reactivity and potential for diverse applications .
Properties
CAS No. |
138452-91-2 |
|---|---|
Molecular Formula |
C11H6Cl2F3N3O |
Molecular Weight |
324.08 g/mol |
IUPAC Name |
2,3-dichloro-N-(2,2,2-trifluoroethyl)quinoxaline-6-carboxamide |
InChI |
InChI=1S/C11H6Cl2F3N3O/c12-8-9(13)19-7-3-5(1-2-6(7)18-8)10(20)17-4-11(14,15)16/h1-3H,4H2,(H,17,20) |
InChI Key |
XOLRXOZPSPTSRL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)NCC(F)(F)F)N=C(C(=N2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[4-(2,3-dichloro-4-hydroxyphenoxy)phenoxy]propanoate](/img/structure/B14280160.png)
![[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl (3-hexadecylsulfanyl-2-methoxy-propyl) hydrogen phosphate](/img/structure/B14280166.png)
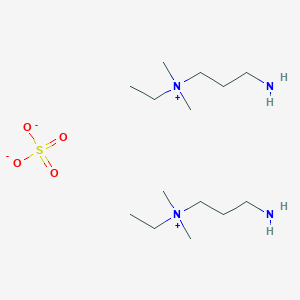

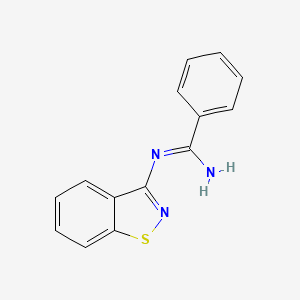
![{[4-(Benzenesulfonyl)butan-2-yl]oxy}(tert-butyl)dimethylsilane](/img/structure/B14280190.png)
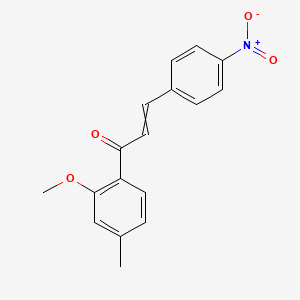
![5-[(2-Benzoyl-1-benzofuran-5-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B14280208.png)
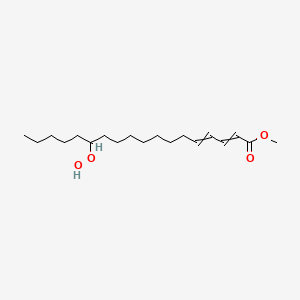
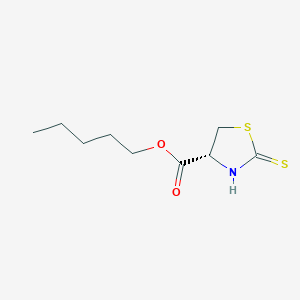
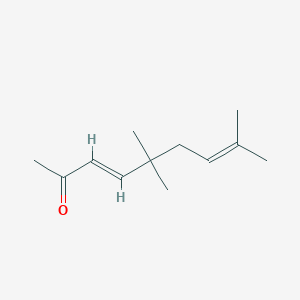
![2-[3-(2-Carboxyethyl)-4-(decyloxy)benzoyl]benzoic acid](/img/structure/B14280230.png)
phosphane](/img/structure/B14280237.png)
